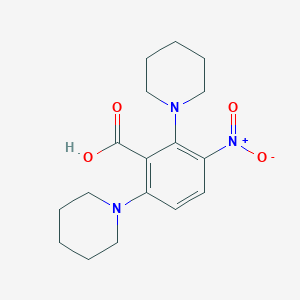

3-Nitro-2,6-dipiperidinobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-2,6-di(piperidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c21-17(22)15-13(18-9-3-1-4-10-18)7-8-14(20(23)24)16(15)19-11-5-2-6-12-19/h7-8H,1-6,9-12H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTHCPBVBGSUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=C(C=C2)[N+](=O)[O-])N3CCCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384413 | |

| Record name | 3-nitro-2,6-dipiperidinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731290 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

657350-42-0 | |

| Record name | 3-nitro-2,6-dipiperidinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Nitro 2,6 Dipiperidinobenzoic Acid

Retrosynthetic Analysis and Design of Synthetic Pathways for 3-Nitro-2,6-dipiperidinobenzoic Acid

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. solubilityofthings.comias.ac.indeanfrancispress.com For this compound, the primary disconnections involve the carbon-nitrogen bonds of the piperidine (B6355638) groups and the carbon-carbon bond of the carboxylic acid.

A logical retrosynthetic approach would first disconnect the two piperidine moieties. This leads to a key intermediate, a di-halogenated nitrobenzoic acid, which can undergo nucleophilic aromatic substitution (SNAr) with piperidine. The nitro group is crucial here as it activates the aromatic ring for nucleophilic attack.

The next disconnection targets the carboxylic acid and nitro groups. Given the directing effects of substituents on an aromatic ring, the order of their introduction is critical. The carboxyl group is a meta-director, while the halogens would be ortho, para-directing. quora.comvedantu.com Therefore, it is strategic to introduce the nitro group after establishing the benzoic acid framework. This leads back to a di-halogenated benzoic acid.

Further disconnection of the carboxyl group from the aromatic ring suggests a Friedel-Crafts type reaction or oxidation of a methyl group as a potential route from a di-halogenated toluene. leah4sci.com This step-by-step deconstruction provides a clear roadmap for the forward synthesis.

Precursor Identification and Sourcing Strategies

Based on the retrosynthetic analysis, the key precursors for the synthesis of this compound are:

2,6-Dihalobenzoic acid or a related precursor: 2,6-Dichlorobenzoic acid or 2,6-difluorobenzoic acid are viable starting materials. These compounds are commercially available from various chemical suppliers. Fluorine is a particularly good leaving group in SNAr reactions. nih.gov

Piperidine: A common and readily available secondary amine.

Nitrating agents: A mixture of concentrated nitric acid and sulfuric acid is the standard reagent for nitration. truman.edu

Solvents and catalysts: Appropriate solvents and potential catalysts for the nucleophilic aromatic substitution and other steps will be necessary.

The choice between 2,6-dichloro- or 2,6-difluorobenzoic acid may depend on reactivity, cost, and availability. While fluorinated compounds are often more reactive in SNAr, chlorinated starting materials can also be effective.

Detailed Description of Reaction Pathways and Stepwise Transformations

The forward synthesis can be envisioned in three main stages: nitration, nucleophilic aromatic substitution, and potentially carboxylation if starting from a precursor without the benzoic acid moiety.

Nitration Strategies for Aromatic Systems

The first key transformation is the nitration of the 2,6-disubstituted benzoic acid. The carboxylic acid group is a deactivating, meta-directing group. quora.comvedantu.com Therefore, nitration of 2,6-dihalobenzoic acid is expected to place the nitro group at the 3-position, which is meta to the carboxyl group and flanked by the two halogen atoms.

The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The temperature of the reaction must be carefully controlled, often kept low (e.g., 0-5°C) to prevent over-nitration and the formation of byproducts. truman.edu The strong acids protonate the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Reaction Scheme: 2,6-Dihalobenzoic acid + HNO₃/H₂SO₄ → 3-Nitro-2,6-dihalobenzoic acid

Introduction and Functionalization of Piperidine Moieties

The introduction of the two piperidine groups occurs via a nucleophilic aromatic substitution (SNAr) mechanism. nih.govyoutube.com The presence of the electron-withdrawing nitro group at the 3-position, along with the halogens at the 2- and 6-positions, significantly activates the aromatic ring for nucleophilic attack by piperidine. nih.gov

The reaction involves the attack of piperidine on the carbons bearing the halogen atoms. This proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. nih.gov The reaction is typically carried out in a suitable solvent, and the presence of a base may be required to neutralize the hydrohalic acid formed during the reaction. Piperidine itself can act as the base. rsc.org The reaction may require heating to proceed at a reasonable rate.

Reaction Scheme: 3-Nitro-2,6-dihalobenzoic acid + 2 equivalents of Piperidine → this compound + 2 HX

The reactivity of the leaving group is a critical factor, with the general order being F > Cl > Br > I for SNAr reactions. nih.gov

Carboxylation and Benzoic Acid Formation

While starting with a pre-formed benzoic acid is the more direct route, an alternative pathway could involve carboxylation of a suitable precursor. For instance, if the synthesis started from 1,3-dihalo-2-nitrobenzene, a carboxyl group could be introduced.

Methods for the direct C-H carboxylation of aromatic compounds using carbon dioxide (CO₂) have been developed. chemistryviews.orgresearchgate.netsemanticscholar.org These methods often employ strong bases or transition metal catalysts to activate the C-H bond. chemistryviews.orgscirp.org Another classical approach is the carboxylation of an organometallic intermediate, such as a Grignard or organolithium reagent, formed from an aryl halide. numberanalytics.com However, the presence of the nitro group could interfere with the formation of these organometallic reagents.

A more plausible alternative in this context would be the oxidation of a methyl group. If the synthesis started from 2,6-dihalo-3-nitrotoluene, the methyl group could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Optimization of Synthetic Yields and Reaction Selectivity

Optimizing the synthesis of this compound would involve fine-tuning the reaction conditions for each step.

For the nitration step , key parameters to optimize include:

Temperature: Maintaining a low temperature is crucial to maximize the yield of the desired mono-nitro product and prevent the formation of dinitro compounds or other side products. truman.edu

Ratio of acids: The ratio of nitric acid to sulfuric acid can influence the rate and selectivity of the reaction.

Reaction time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time to maximize product formation and minimize byproduct generation.

For the nucleophilic aromatic substitution step , optimization would focus on:

Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are often preferred for SNAr reactions.

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions. The optimal temperature would be a balance between reaction rate and selectivity.

Stoichiometry: Using a slight excess of piperidine can help drive the reaction to completion.

Base: If piperidine itself is not sufficient, the addition of a non-nucleophilic base can help to scavenge the acid produced and improve the yield.

Development of Novel and Efficient Synthetic Routes

The synthesis of this compound is not widely documented in readily available literature, necessitating the development of a novel synthetic pathway. A logical and efficient approach involves a two-step process: the nitration of a suitable benzoic acid precursor followed by a nucleophilic aromatic substitution (SNAr) reaction.

A plausible and effective route starts with the nitration of 2,6-dichlorobenzoic acid to produce the key intermediate, 2,6-dichloro-3-nitrobenzoic acid patsnap.com. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with piperidine to yield the final product.

Step 1: Synthesis of 2,6-dichloro-3-nitrobenzoic acid

The initial step involves the nitration of 2,6-dichlorobenzoic acid. This reaction is typically carried out using a mixture of a nitrating agent, such as fuming nitric acid, and a strong acid catalyst, like concentrated sulfuric acid. The reaction conditions are critical to ensure high selectivity for the desired 3-nitro isomer and to minimize the formation of byproducts patsnap.com.

Under nitrogen protection, 2,6-dichlorobenzoic acid is mixed with concentrated sulfuric acid. A pre-configured mixed acid of fuming nitric acid and concentrated sulfuric acid is then added dropwise. The reaction is allowed to proceed at room temperature for several hours. Post-reaction, the mixture is cooled, and the product is extracted using a suitable organic solvent like dichloromethane. The organic phases are combined, washed, and concentrated to yield 2,6-dichloro-3-nitrobenzoic acid with high purity and yield patsnap.com.

| Reactant | Reagent | Conditions | Product | Yield | Purity |

| 2,6-Dichlorobenzoic acid | Fuming nitric acid, Concentrated sulfuric acid | Room temperature, 5 hours | 2,6-Dichloro-3-nitrobenzoic acid | 94.5% | 98.3% (HPLC) |

Step 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

The second step is a nucleophilic aromatic substitution reaction where the chlorine atoms of 2,6-dichloro-3-nitrobenzoic acid are displaced by piperidine. The presence of the electron-withdrawing nitro group at the 3-position activates the ortho- and para-positioned chlorine atoms towards nucleophilic attack libretexts.orgstackexchange.com. The general mechanism for such SNAr reactions involves the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride) libretexts.org.

The reaction of 2,6-dichloro-3-nitrobenzoic acid with piperidine would proceed by the displacement of both chlorine atoms to form the desired this compound. This type of reaction is often carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen chloride formed during the reaction. The choice of solvent and reaction temperature is crucial for achieving a good reaction rate and yield.

| Reactant | Reagent | Reaction Type | Product |

| 2,6-Dichloro-3-nitrobenzoic acid | Piperidine | Nucleophilic Aromatic Substitution (SNAr) | This compound |

Considerations for Scalable Synthesis and Process Chemistry

Scaling up the synthesis of this compound from a laboratory procedure to an industrial process requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and environmental sustainability.

For the nitration step:

Raw Material Sourcing and Quality: The purity of the starting material, 2,6-dichlorobenzoic acid, is critical as impurities can lead to side reactions and affect the yield and purity of the final product. Consistent sourcing of high-quality raw materials is essential for a reproducible process patsnap.com.

Reaction Control and Safety: Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions and the formation of undesirable byproducts. The use of automated reactor systems with efficient cooling is necessary for large-scale production. The handling of concentrated nitric and sulfuric acids also necessitates robust safety protocols and specialized equipment patsnap.com.

Work-up and Purification: The extraction and washing steps need to be optimized for large-scale operations to minimize solvent usage and waste generation. The choice of extraction solvent should be based on efficiency, safety, and environmental impact. Crystallization is a preferred method for purification on a large scale as it can provide a high-purity product with relatively simple equipment google.com.

For the nucleophilic aromatic substitution step:

Solvent Selection: The choice of solvent is critical. It must be able to dissolve the reactants and be compatible with the reaction conditions. For industrial applications, factors such as cost, toxicity, environmental impact, and ease of recovery and recycling are paramount.

Stoichiometry and Reagent Addition: The molar ratio of piperidine to the dichloro-nitrobenzoic acid needs to be carefully optimized to ensure complete substitution while minimizing the use of excess reagent. The order and rate of reagent addition can also influence the reaction outcome and should be controlled.

Byproduct and Waste Management: The reaction generates hydrogen chloride as a byproduct, which needs to be neutralized. The resulting salt must be efficiently removed from the product. The development of a process that minimizes waste generation and allows for the recycling of solvents and unreacted reagents is a key aspect of green process chemistry.

Product Isolation and Purification: The final product needs to be isolated from the reaction mixture and purified to the required specifications. Techniques such as precipitation, crystallization, and filtration are commonly used in large-scale production. The choice of method will depend on the physical properties of the product and the required purity level.

Chemical Reactivity and Transformations of 3 Nitro 2,6 Dipiperidinobenzoic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring System

The reactivity of the benzene (B151609) ring towards electrophilic substitution is governed by the combined electronic effects of its three substituents: the nitro group (-NO₂), two piperidino groups, and the carboxylic acid group (-COOH).

Directing Effects : The two piperidino groups are powerful activating, ortho, para-directing groups due to the lone pair of electrons on the nitrogen atoms. Conversely, the nitro and carboxylic acid groups are deactivating, meta-directing groups. libretexts.orgmsu.edumsu.edu The positions ortho to the piperidino groups are the 3- and 5-positions (and the already substituted 2- and 6-positions). The position para to the 2-piperidino group is the 5-position. The position meta to the nitro group is the 5-position. Therefore, electrophilic substitution, if it were to occur, would be strongly directed to the 5-position, which is activated by both piperidino groups and is the only position that is not sterically hindered or electronically disfavored.

Reactivity : The powerful activating effect of the two piperidino groups would likely overcome the deactivating effects of the nitro and carboxyl groups, making the ring susceptible to electrophilic attack under certain conditions. However, the severe steric hindrance caused by the two bulky piperidine (B6355638) rings flanking the nitro group would significantly impede reactions.

Nucleophilic aromatic substitution is less likely, as the ring is electron-rich due to the piperidino groups. However, the nitro group can facilitate such reactions, particularly if a leaving group were present at an ortho or para position. nih.gov

Reductions and Other Transformations of the Nitro Group to Amine or Other Functionalities

The reduction of the aromatic nitro group to a primary amine is a fundamental and well-established transformation. msu.edu This is arguably the most predictable and facile reaction for this molecule.

Common Reagents : A variety of reagents can achieve this reduction chemoselectively, leaving the carboxylic acid and piperidine rings intact. nih.gov Standard methods include:

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. msu.edu

Metal-acid systems, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). ibs.re.kr

Transfer hydrogenation using reagents like hydrazine (B178648) in the presence of a metal catalyst. nih.gov

The product of this reaction would be 3-Amino-2,6-dipiperidinobenzoic acid . The transformation of the electron-withdrawing nitro group into a strongly electron-donating amino group would dramatically alter the electronic properties and subsequent reactivity of the aromatic ring. ibs.re.kr

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions | Comments |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, room temp. | Clean and efficient method. |

| Fe, HCl | Ethanol/water, reflux | Classical, cost-effective method. |

| SnCl₂·2H₂O | Ethanol, reflux | Mild and effective for many substrates. |

This table represents general methods and has not been specifically tested on 3-Nitro-2,6-dipiperidinobenzoic acid.

Derivatization Reactions at the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is significantly sterically hindered, being positioned between two bulky piperidine substituents. This steric crowding, known as the ortho effect, makes direct reactions like Fischer esterification (acid-catalyzed reaction with an alcohol) or simple amidation (heating with an amine) extremely difficult. wikipedia.orgresearchgate.net

Esterification : To form esters, powerful activating agents that can overcome steric hindrance would be necessary. Methods suitable for hindered acids include:

Reaction with a potent alkylating agent like a trialkyloxonium salt (e.g., triethyloxonium (B8711484) tetrafluoroborate). acs.org

Use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

The Yamaguchi esterification, which involves forming a mixed anhydride (B1165640) with 2,4,6-trichlorobenzoyl chloride, is specifically designed for hindered systems. organic-chemistry.org

Amidation : Similar to esterification, forming an amide bond would require activation of the carboxylic acid. researchgate.net Reagents like HATU, HBTU, or the use of titanium(IV) chloride (TiCl₄) can facilitate the coupling of hindered acids with amines. nih.gov

Reactivity of the Piperidine Moieties: Alkylation, Acylation, and Ring Modifications

The nitrogen atoms of the piperidine rings are secondary amines and are, in principle, nucleophilic. They can undergo reactions such as N-alkylation and N-acylation. However, their reactivity in this specific molecule would be tempered by several factors:

Steric Hindrance : The proximity to the bulky carboxyl and nitro groups, as well as the benzene ring itself, provides a sterically crowded environment.

Electronic Effects : The nitrogen lone pairs are delocalized into the aromatic ring, which reduces their nucleophilicity compared to a simple dialkylamine.

Despite these factors, reactions with small, highly reactive electrophiles like acetyl chloride or methyl iodide might be possible under forcing conditions. Ring modification reactions of the piperidine moieties themselves are unlikely without disrupting the aromatic system.

Chemo- and Regioselective Functionalization Strategies

Given the different reactivities of the functional groups, several chemo- and regioselective strategies can be proposed:

Chemoselectivity : The most straightforward selective reaction is the reduction of the nitro group. This transformation is highly selective and can be performed without affecting the other functional groups using standard catalytic hydrogenation methods. nih.gov

Regioselectivity : As discussed in section 3.1, any electrophilic aromatic substitution would be highly regioselective for the 5-position due to the concerted directing effects of the substituents. Functionalization at other positions would require more complex, multi-step synthetic routes, likely starting from a different precursor.

Investigation of Reaction Kinetics and Mechanisms

No kinetic or mechanistic studies for reactions involving this compound have been found. Mechanistic investigations would likely focus on:

The Ortho Effect : Quantifying the degree of steric hindrance on the reactivity of the carboxylic acid compared to less substituted analogs. The "ortho effect" is known to increase the acidity of benzoic acids because steric hindrance forces the carboxyl group out of the plane of the benzene ring, inhibiting resonance. wikipedia.orgechemi.com

Electrophilic Substitution Mechanism : Studying the kinetics of substitution at the 5-position would provide insight into the combined activating/deactivating nature of the substituent array.

Nitro Reduction Pathway : While generally understood, the specific influence of the adjacent bulky, electron-donating piperidino groups on the reduction mechanism could be a point of interest.

Without experimental data, these areas remain subjects for future research.

Derivatives and Analogues of 3 Nitro 2,6 Dipiperidinobenzoic Acid

Rational Design and Synthesis of Structurally Modified Analogues

The rational design of analogues of 3-Nitro-2,6-dipiperidinobenzoic acid is grounded in established principles of medicinal and organic chemistry. The goal is to create new molecules with potentially enhanced or modulated chemical reactivity and properties. This process often begins with computational modeling to predict the effects of structural changes. The synthesis of these designed analogues can be complex, often requiring multi-step reaction sequences. For instance, the introduction of varied substituents on the piperidine (B6355638) rings or alterations to the benzoic acid core necessitates the development of bespoke synthetic routes. A common strategy involves the late-stage functionalization of a common intermediate to generate a library of diverse analogues efficiently.

Functionalization of the Nitro Group Position

The nitro group is a critical functional group that strongly influences the electronic properties of the aromatic ring to which it is attached. nih.gov Its electron-withdrawing nature activates the scaffold, making it more susceptible to certain chemical reactions. nih.gov The functionalization of the nitro group in analogues of this compound can lead to significant changes in the molecule's reactivity.

One of the most common transformations is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, and the choice of reagent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. cardiff.ac.uk For example, catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used method for this transformation. google.com The resulting amino group can then serve as a handle for further synthetic modifications, such as acylation or alkylation, allowing for the introduction of a wide array of new functionalities.

Another approach to functionalizing the nitro group position involves nucleophilic aromatic substitution (SNAr) reactions, where the nitro group can be displaced by a suitable nucleophile, although this often requires harsh reaction conditions. The strong electron-withdrawing character of the nitro group facilitates such reactions. nih.gov

Systematic Variations within the Piperidine Moieties

These variations can include:

Introduction of substituents: Alkyl, aryl, or functional groups can be introduced at various positions on the piperidine rings. This can be achieved by using appropriately substituted piperidines in the initial synthesis or by functionalizing the piperidine rings in a later step.

Ring size modification: Replacing one or both piperidine rings with other cycloalkylamines, such as pyrrolidine (B122466) or azepane, can provide insights into the role of ring size on the molecule's properties.

Introduction of heteroatoms: The piperidine ring can be replaced with other nitrogen-containing heterocycles, such as morpholine (B109124) or piperazine, to explore the impact of additional heteroatoms on the molecule's characteristics.

These systematic changes allow for a detailed exploration of the structure-property relationships associated with the piperidine moieties.

Modifications of the Benzoic Acid Core and Carboxylic Acid Functionality

The benzoic acid core and its carboxylic acid group are central to the identity of this compound. Modifications to this part of the molecule can have a profound effect on its chemical behavior.

Modifications to the Benzoic Acid Core:

Substitution on the aromatic ring: Introducing additional substituents on the benzene (B151609) ring can modulate its electronic properties. Electron-donating or electron-withdrawing groups can be installed to fine-tune the reactivity of the molecule.

Replacement of the benzene ring: In some instances, the benzene ring can be replaced with other aromatic or heteroaromatic systems to create novel scaffolds.

Modifications to the Carboxylic Acid Functionality:

Esterification: The carboxylic acid can be converted into a variety of esters. This is a common strategy to alter the polarity and solubility of the molecule.

Amidation: Reaction of the carboxylic acid with amines leads to the formation of amides. This introduces a new functional group and can significantly change the hydrogen bonding capabilities of the molecule.

Reduction: The carboxylic acid can be reduced to a primary alcohol, which can then be used as a synthetic handle for further transformations.

These modifications are summarized in the table below.

| Modification Type | Example of Functional Group | Potential Impact |

| Esterification | Methyl ester, Ethyl ester | Increased lipophilicity, altered solubility |

| Amidation | Primary amide, Secondary amide | Modified hydrogen bonding, altered polarity |

| Reduction | Primary alcohol | Introduction of a new reactive site |

Elucidation of Structure-Reactivity Relationships and Chemical Modulation

A primary goal of synthesizing derivatives of this compound is to understand the relationship between the molecule's structure and its chemical reactivity. By systematically altering different parts of the molecule and observing the resulting changes in its properties, researchers can build a comprehensive structure-reactivity relationship (SRR) profile. nih.gov

For example, studies on related nitroaromatic compounds have shown that the position and nature of substituents can have a dramatic effect on their chemical behavior. nih.gov The electronic effects of substituents, whether electron-donating or electron-withdrawing, can influence reaction rates and regioselectivity. nih.gov Similarly, the steric bulk of substituents can play a crucial role in determining the accessibility of reactive sites. nih.gov

The chemical modulation of this compound through the synthesis of analogues allows for the fine-tuning of its properties for specific applications. This iterative process of design, synthesis, and evaluation is a cornerstone of modern chemical research.

Synthesis of Isotopic Analogues for Mechanistic Probes

To gain a deeper understanding of the reaction mechanisms involving this compound and its analogues, scientists often synthesize isotopically labeled versions of these compounds. The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), allows for the tracing of atoms through a chemical transformation.

The synthesis of these isotopic analogues requires careful planning and the use of labeled starting materials. For example, a ¹³C-labeled carboxylic acid could be prepared by using a ¹³C-labeled carbon dioxide source in a carboxylation reaction. Similarly, deuterium atoms can be introduced at specific positions in the molecule through deuterated reagents or by H-D exchange reactions under appropriate conditions.

Once synthesized, these isotopic analogues can be used in a variety of experiments, such as kinetic isotope effect (KIE) studies, to probe the rate-determining step of a reaction. They are also invaluable tools in spectroscopic studies, particularly nuclear magnetic resonance (NMR) and mass spectrometry, for elucidating reaction pathways and identifying transient intermediates.

Advanced Spectroscopic and Characterization Techniques for 3 Nitro 2,6 Dipiperidinobenzoic Acid and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 3-Nitro-2,6-dipiperidinobenzoic acid. Both ¹H and ¹³C NMR would provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and piperidine (B6355638) protons. Due to the substitution pattern, the benzene (B151609) ring will exhibit two aromatic proton signals. The electron-withdrawing nitro group and the electron-donating piperidino groups will significantly influence the chemical shifts of these protons. The piperidine rings will display a complex set of multiplets in the aliphatic region of the spectrum, corresponding to the axial and equatorial protons of the CH₂ groups. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals are expected for the carboxyl carbon, the aromatic carbons, and the carbons of the two piperidine rings. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the nitro and piperidino substituents. For instance, the carbons attached to the nitrogen atoms of the piperidine rings are expected to be shifted downfield.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 120 - 140 |

| Piperidine CH₂ (alpha to N) | 3.0 - 3.5 | 50 - 55 |

| Piperidine CH₂ (beta to N) | 1.6 - 1.8 | 25 - 30 |

| Piperidine CH₂ (gamma to N) | 1.5 - 1.7 | 23 - 27 |

| COOH | 10 - 13 (broad) | 165 - 175 |

| C-NO₂ | - | 145 - 150 |

| C-COOH | - | 130 - 135 |

| C-piperidino | - | 150 - 155 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound and for elucidating its fragmentation patterns, which can confirm the connectivity of the atoms.

Molecular Ion and Fragmentation: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ would be observed, providing the accurate mass and, consequently, the elemental composition. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation pathways. Common fragmentation of nitroaromatic compounds involves the loss of NO₂ (46 Da) and NO (30 Da). nih.gov The piperidine rings may undergo fragmentation through pathways such as the loss of the entire ring or ring-opening reactions. nih.gov The carboxylic acid group can readily lose CO₂ (44 Da), especially in the negative ion mode. nih.gov

Expected Fragmentation Pathways:

| Precursor Ion | Major Fragment Ions | Neutral Loss |

| [M+H]⁺ | [M+H - H₂O]⁺ | 18 Da (from COOH) |

| [M+H - NO₂]⁺ | 46 Da | |

| [M+H - CO₂H]⁺ | 45 Da | |

| Ions from piperidine ring fragmentation | Various | |

| [M-H]⁻ | [M-H - CO₂]⁻ | 44 Da |

| [M-H - NO₂]⁻ | 46 Da |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational modes.

Characteristic Vibrational Frequencies:

Carboxylic Acid: A broad O-H stretching band is expected in the IR spectrum between 2500 and 3300 cm⁻¹. The C=O stretching vibration will appear as a strong band around 1700-1725 cm⁻¹. chegg.com

Nitro Group: The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to produce strong bands in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. researchgate.net

Piperidine Rings: C-H stretching vibrations of the piperidine rings will be observed in the 2800-3000 cm⁻¹ region. researchgate.net The C-N stretching vibrations are typically found in the 1000-1250 cm⁻¹ range.

Aromatic Ring: C-H stretching vibrations for the aromatic protons will appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations will be seen in the 1450-1600 cm⁻¹ region. researchgate.net

Expected IR and Raman Peaks for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| C=O stretch | 1700-1725 | Strong | |

| Nitro Group | Asymmetric N-O stretch | 1520-1560 | Strong |

| Symmetric N-O stretch | 1345-1385 | Strong | |

| Piperidine | C-H stretch | 2800-3000 | Medium-Strong |

| Aromatic Ring | C-H stretch | >3000 | Medium |

| C=C stretch | 1450-1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing the chromophoric nitroaromatic system. The nitrobenzene (B124822) moiety is the primary chromophore in this compound. nih.gov

Electronic Transitions: Nitrobenzene typically exhibits a strong absorption band around 250-270 nm, which is attributed to a π→π* transition with charge-transfer character. acs.org A weaker n→π* transition is often observed at longer wavelengths, around 340 nm. acs.org The presence of the two electron-donating piperidino groups, acting as auxochromes, is expected to cause a bathochromic (red) shift of the main absorption band due to the extension of the conjugated system through the lone pairs on the nitrogen atoms. The carboxylic acid group is likely to have a minor effect on the absorption spectrum. The solvent polarity can also influence the position of the absorption maxima. stackexchange.com

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.

Conformational Analysis: X-ray crystallography would reveal the conformation of the piperidine rings (chair, boat, or twist-boat) and their orientation relative to the benzene ring. It would also show the planarity of the nitro and carboxylic acid groups with respect to the aromatic ring. Furthermore, this technique would provide insights into the intermolecular interactions in the solid state, such as hydrogen bonding involving the carboxylic acid group and potential C-H···O interactions.

Chromatographic and Electrophoretic Methods for Purity Assessment and Separation

Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or derivatives.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection is a standard and effective method for the purity analysis of benzoic acid derivatives and nitroaromatic compounds. capes.gov.brekb.egsigmaaldrich.com A C18 or phenyl-hexyl column could be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., with formic acid or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. tandfonline.comwaters.com A gradient elution program would likely be necessary to achieve good separation of the target compound from potential impurities with different polarities.

Capillary Electrophoresis (CE): Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MECC) are high-efficiency separation techniques that can be employed for the analysis of charged and neutral nitro compounds. nih.govacs.org For the acidic this compound, CZE at a suitable pH would allow for its separation based on its charge-to-size ratio. MECC could be used to separate the target compound from any neutral impurities.

Purity Assessment: In both HPLC and CE, the purity of the sample can be assessed by the area percentage of the main peak in the chromatogram or electropherogram. The identity of the peak can be confirmed by coupling the separation technique to a mass spectrometer (LC-MS or CE-MS).

No Publicly Available Computational or Theoretical Investigations Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies focusing on the chemical compound This compound were found. As a result, the detailed article on its computational and theoretical investigations as requested cannot be generated at this time.

The inquiry sought in-depth information structured around several key areas of computational chemistry, including:

Quantum Chemical Calculations: To understand the electronic structure, molecular orbitals, and charge distribution.

Density Functional Theory (DFT): For geometry optimization and the prediction of spectroscopic properties.

Molecular Dynamics Simulations: To analyze conformational changes and intermolecular interactions.

Reaction Mechanism Elucidation: Involving transition state analysis through computational modeling.

Molecular Docking Studies: To investigate interactions with biological receptors or enzymes in in-vitro models.

Reactivity Descriptors and Chemoinformatics: For the prediction of chemical reactivity and other properties.

Therefore, the creation of an accurate and scientifically sound article based on the requested structure is not possible due to the absence of the necessary foundational research data.

Biochemical and Molecular Mechanism Studies of 3 Nitro 2,6 Dipiperidinobenzoic Acid in Vitro

Investigation of Enzyme Inhibition, Activation, or Modulation in Cell-Free Systems

Currently, there is a lack of specific data in the public domain regarding the broad-spectrum enzyme inhibition, activation, or modulation properties of 3-Nitro-2,6-dipiperidinobenzoic acid in cell-free systems. Research has predominantly focused on its effects on cell surface receptors rather than direct enzymatic interactions.

General screening of compounds against panels of enzymes is a common practice in drug discovery to identify potential off-target effects or new therapeutic activities. These assays utilize isolated and purified enzymes to measure the direct effect of a compound on their catalytic activity. Without such published studies for this compound, its profile as a general enzyme inhibitor or activator remains uncharacterized.

Analysis of Receptor Binding and Antagonism/Agonism in Cell Lines (e.g., P2Y6 receptor antagonism)

The most well-documented in vitro activity of this compound is its potent and selective antagonism of the P2Y6 receptor (P2Y6R). The P2Y6 receptor is a G protein-coupled receptor that is activated by the nucleotide uridine (B1682114) diphosphate (B83284) (UDP).

Studies in various cell lines have demonstrated that this compound competitively blocks the binding of UDP to the P2Y6 receptor. This antagonistic activity prevents the receptor from initiating its downstream signaling cascades. The potency of this antagonism is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the receptor's response to an agonist.

| Cell Line | Receptor Target | Activity | Potency (IC50) |

| Various | P2Y6 Receptor | Antagonist | In the low micromolar range |

Note: Specific IC50 values can vary depending on the cell line and experimental conditions.

Characterization of Molecular Interactions with Target Biomolecules (e.g., proteins, nucleic acids)

The primary molecular interaction characterized for this compound is its binding to the P2Y6 receptor. Molecular modeling and structure-activity relationship (SAR) studies suggest that the compound's specific chemical structure, including the nitro group and the two piperidine (B6355638) rings, is crucial for its high-affinity binding to the receptor's binding pocket. These interactions are thought to be non-covalent, involving a combination of hydrophobic, van der Waals, and electrostatic forces.

Beyond its interaction with the P2Y6 receptor, there is no significant published research detailing the molecular interactions of this compound with other proteins or with nucleic acids.

Examination of Cellular Permeation and Subcellular Distribution Mechanisms in Cultured Cells

To assess the ability of a compound to cross cell membranes, researchers commonly employ in vitro models such as the Caco-2 cell permeability assay. This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to predict the oral absorption of drugs. Another common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses a compound's ability to diffuse across an artificial lipid membrane.

Without such studies for this compound, its permeability characteristics and its distribution within different cellular compartments remain speculative.

Influence on Intracellular Signaling Pathways and Biochemical Cascades (In Vitro)

The influence of this compound on intracellular signaling is directly linked to its antagonism of the P2Y6 receptor. Activation of the P2Y6 receptor by UDP typically leads to the activation of phospholipase C (PLC), which in turn results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).

By blocking the P2Y6 receptor, this compound effectively inhibits these downstream signaling events. In vitro studies have shown that in the presence of this antagonist, UDP-induced calcium mobilization is significantly reduced.

| Pathway Component | Effect of this compound |

| P2Y6 Receptor Activation | Inhibition |

| Phospholipase C (PLC) Activity | Reduction |

| Intracellular Calcium Mobilization | Attenuation |

Pharmacokinetic and Pharmacodynamic Modeling in Defined Biochemical and Cellular Systems (In Vitro)

There is a lack of published in vitro pharmacokinetic and pharmacodynamic modeling studies for this compound.

In vitro pharmacokinetic studies would typically involve assessing the metabolic stability of the compound in liver microsomes or hepatocytes, and its potential to inhibit or induce drug-metabolizing enzymes such as the cytochrome P450 family.

In vitro pharmacodynamic modeling would aim to establish a quantitative relationship between the concentration of this compound and its antagonistic effect on the P2Y6 receptor in a controlled cellular environment. This would involve generating dose-response curves and determining parameters such as the equilibrium dissociation constant (Ki) to further characterize the drug-receptor interaction. The absence of this data limits a full understanding of its in vitro pharmacological profile.

Potential Applications of 3 Nitro 2,6 Dipiperidinobenzoic Acid in Non Clinical Research Fields

Utility as a Versatile Chemical Intermediate in the Synthesis of Complex Organic Molecules

The structure of 3-Nitro-2,6-dipiperidinobenzoic acid positions it as a valuable scaffold for the synthesis of more complex molecules. Nitroaromatic compounds are widely recognized as crucial intermediates in organic synthesis. nih.govchemiis.com The nitro group itself is a versatile functional group that can be readily transformed into other functionalities. For instance, it can be reduced to an amino group, which then serves as a key building block for a diverse array of compounds, including pharmaceuticals and dyes. fiveable.mewikipedia.org The presence of the nitro group on the benzene (B151609) ring makes the compound more susceptible to nucleophilic aromatic substitution reactions compared to unsubstituted benzoic acid. fiveable.me

The piperidine (B6355638) moieties also contribute significantly to its potential as a synthetic intermediate. Piperidine and its derivatives are ubiquitous building blocks in the synthesis of pharmaceuticals and fine chemicals. youtube.comnih.gov They are integral components in numerous classes of drugs and natural alkaloids. researchgate.netnih.gov The secondary amine nature of the piperidine rings allows for further functionalization, such as N-alkylation or N-acylation, enabling the construction of a wide variety of molecular architectures. nih.gov The combination of the reactive nitro group, the carboxylic acid, and the two piperidine rings in a single molecule offers multiple points for chemical modification, making this compound a potentially powerful starting material for constructing complex, polyfunctional molecules. organic-chemistry.org

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Functional Group | Potential Applications of Product |

| Nitro Group (-NO₂) | Reduction (e.g., with H₂/Pd, Sn/HCl) | Amino Group (-NH₂) | Precursor for dyes, pharmaceuticals, further derivatization. nih.govfiveable.me |

| Carboxylic Acid (-COOH) | Esterification, Amidation | Ester, Amide | Modification of solubility and reactivity, prodrug synthesis. |

| Piperidine Rings | N-Alkylation, N-Acylation | Tertiary Amines, Amides | Introduction of new substituents for structure-activity relationship studies. nih.gov |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Substituted Benzene Ring | Introduction of various functional groups. fiveable.me |

Incorporation into Advanced Materials Science Research (e.g., polymers, functional coatings, sensors)

The unique electronic and structural features of this compound suggest its potential use as a monomer or functional additive in materials science. Nitroaromatic compounds are utilized in the synthesis of various polymers. nih.gov For example, polymers containing nitro groups have been investigated for their optical and electronic properties. rsc.org The electron-deficient nature of the nitroaromatic ring could be exploited in the design of charge-transfer materials.

Furthermore, piperidine-containing polymers have been developed for a range of applications. For instance, they have been used as stabilizers for polymeric materials against degradation by ultraviolet light. google.com Aromatic polymers incorporating piperidine units have also been investigated for use in high-temperature proton exchange membranes for fuel cells. acs.org The incorporation of this compound into a polymer backbone could potentially create materials with enhanced thermal stability, specific conductivity, or unique surface properties. Such polymers could find use in functional coatings, adhesives, or as components in sensor devices. gii.co.jprsc.org For example, polymer-bound piperazine, a related heterocyclic amine, has been used to eliminate by-products in certain chemical reactions. alfachemic.com Piperidine-based polymeric films have also been explored for their potential in biomedical applications. nih.gov

Development as a Ligand for Metal Complexation and Catalysis

This compound possesses multiple potential coordination sites, making it an interesting candidate as a ligand for metal complexation. Nitro-containing ligands are known to form stable complexes with a variety of metal ions. nih.govnih.gov The coordination can occur through the oxygen atoms of the nitro group and the carboxylate group. nih.govresearchgate.net The presence of both a carboxylic acid and a nitro group on the same aromatic ring offers versatile coordination possibilities. nih.gov

Additionally, the two piperidine rings provide nitrogen donor atoms that can coordinate with metal centers. Ligands based on piperidine have been successfully complexed with a range of metals, including Mg(II), Zn(II), and Group IV metals. rsc.org The resulting metal complexes have shown potential in catalysis, for instance, in the ring-opening polymerization of lactide. rsc.org The combination of the hard carboxylate oxygen donors with the softer nitrogen donors from the piperidine rings could allow for the formation of stable and structurally diverse metal-organic frameworks (MOFs) or discrete coordination complexes. rsc.org These complexes could be investigated for their catalytic activity in various organic transformations, leveraging the properties of the central metal ion, which can be tuned by the ligand environment. iaea.orgresearchgate.net

Table 2: Potential Metal Coordination Properties

| Coordinating Group | Donor Atom(s) | Potential Metal Ions | Potential Applications of Complexes |

| Carboxylate (-COO⁻) | O, O | Lanthanides, Transition Metals (e.g., Cu, Zn, Co) | Catalysis, Luminescent materials. nih.govrsc.org |

| Nitro (-NO₂) | O, O | Transition Metals (e.g., Fe, Co, Ni) | Catalysis, Sensing materials. researchgate.net |

| Piperidine (-NH-) | N | Transition Metals (e.g., Ru, Pd, Mg, Zn) | Catalysis, Polymerization. rsc.orgiaea.org |

Application as a Molecular Probe for Investigating Biological Processes (In Vitro)

The photophysical properties inherent to the nitroaromatic system suggest that this compound could be developed into a molecular probe for in vitro studies. Nitroaromatic compounds are well-known quenchers of fluorescence. mdpi.com This property is often exploited in the design of fluorescent sensors. rsc.orgnih.govacs.org A fluorescent molecule (fluorophore) can be designed to interact with the nitroaromatic compound, leading to a decrease in its fluorescence intensity upon binding. This "turn-off" sensing mechanism can be highly sensitive. mdpi.com Therefore, derivatives of this compound could act as quenchers in fluorescence-based assays.

Conversely, the compound itself could be functionalized with a fluorophore to create a probe. The piperidine moieties offer convenient handles for attaching reporter groups or targeting ligands. nih.govacs.org For example, a fluorophore could be attached in such a way that its emission is quenched by the intramolecular nitro group. Upon interaction with a specific analyte or change in the microenvironment, a conformational change could occur, restoring fluorescence and providing a "turn-on" signal. Such probes could be used for the detection of specific biomolecules or to monitor enzymatic activity in vitro. acs.org The piperidine scaffold is a key structural element in various biologically active molecules, which could also be leveraged for targeting specific biological sites. nih.gov Furthermore, nitroxide-labeled piperidine derivatives, such as TEMPONE, are used as spin probes in electron paramagnetic resonance (EPR) imaging to detect reactive oxygen species (ROS). nih.gov

Potential in Agrochemical Research for Novel Compound Development (e.g., as a building block for herbicides, pesticides)

In the field of agrochemical research, this compound could serve as a valuable building block for the synthesis of new active compounds. Nitroaromatic compounds are widely used as starting materials for the production of a diverse range of pesticides, including herbicides, insecticides, and fungicides. nih.govresearchgate.netresearchgate.net For example, dinitrophenol herbicides are derived from nitroaromatic precursors. epa.gov The nitro group is a key feature in many of these agrochemicals.

The piperidine moiety is also found in various modern pesticide formulations. gii.co.jp Piperidine-based insecticides have demonstrated high efficacy against crop-damaging pests. gii.co.jpgoogle.com The combination of the nitrobenzoic acid core with two piperidine rings in this compound provides a unique starting point for creating novel agrochemical candidates. By modifying the functional groups of the molecule, chemists could systematically explore the structure-activity relationships to develop new herbicides or pesticides with potentially novel modes of action or improved environmental profiles. nih.gov

Challenges and Future Research Directions for 3 Nitro 2,6 Dipiperidinobenzoic Acid

Addressing Synthetic Challenges: Efficiency, Selectivity, and Sustainability

The synthesis of 3-Nitro-2,6-dipiperidinobenzoic acid is not a trivial undertaking. The primary challenges revolve around achieving high efficiency, controlling regioselectivity, and developing sustainable methodologies.

Efficiency: A plausible synthetic route would likely involve a multi-step process. One potential strategy is the double nucleophilic aromatic substitution (SNAr) on a suitable di-halo-nitrobenzoic acid derivative with piperidine (B6355638). However, the steric hindrance at the 2 and 6 positions, flanking the carboxylic acid, would necessitate harsh reaction conditions, potentially leading to low yields and the formation of byproducts. Alternative routes, such as the nitration of a 2,6-dipiperidinobenzoic acid precursor, would face challenges in controlling the position of nitration due to the competing directing effects of the activating piperidine groups and the deactivating carboxyl group.

Sustainability: Traditional methods for nitration and aromatic substitution often rely on the use of strong acids, high temperatures, and organic solvents that are environmentally hazardous. The synthesis of related compounds, such as 2,6-dichloro-3-nitropyridine, often involves potent nitrating agents like fuming nitric acid and oleum, which generate significant waste streams. google.comgoogle.com A key future goal will be the development of greener synthetic protocols. This could involve exploring milder nitrating agents, utilizing catalytic systems to improve efficiency and reduce waste, and employing more benign solvent systems.

Expanding the Scope of Chemical Transformations for Diverse Derivative Synthesis

The unique arrangement of functional groups in this compound provides multiple handles for chemical modification, allowing for the potential synthesis of a diverse library of derivatives. Future research will likely focus on systematically exploring reactions at each of these functional sites.

Nitro Group Reduction: The reduction of the nitro group to an amine is a fundamental transformation that would yield 3-Amino-2,6-dipiperidinobenzoic acid. This amino derivative serves as a versatile precursor for a wide range of subsequent reactions, including diazotization, amide and sulfonamide formation, and participation in coupling reactions to build more complex molecular scaffolds. This strategy is a cornerstone in the synthesis of many biologically active molecules. google.com

Carboxylic Acid Modification: The carboxylic acid moiety can be converted into esters, amides, or acid halides. However, the significant steric congestion imposed by the two adjacent piperidine groups will likely render these transformations difficult. Advanced coupling agents and potentially enzyme-catalyzed reactions could be explored to overcome this steric hindrance and generate a series of carboxylate derivatives.

Piperidine Ring Chemistry: The secondary amine nature of the piperidine rings offers another avenue for derivatization. N-alkylation or N-acylation could be used to introduce new side chains, which could modulate the molecule's physical properties (e.g., solubility, lipophilicity) and biological activity.

The table below outlines potential transformations and the resulting classes of derivatives.

| Functional Group Target | Reaction Type | Potential Derivative Class |

| Nitro Group | Reduction | Anilines |

| Nitro Group | Partial Reduction | Nitroso, Hydroxylamines |

| Carboxylic Acid | Esterification | Benzoate Esters |

| Carboxylic Acid | Amidation | Benzamides |

| Piperidine Nitrogen | N-Acylation | N-Acylpiperidines |

| Piperidine Nitrogen | N-Alkylation | N-Alkylpiperidines |

Leveraging Advanced Computational Methods for Predictive Design and Mechanistic Insights

Given the synthetic challenges, advanced computational chemistry offers a powerful and cost-effective tool to guide future research. In silico studies can provide crucial insights into the molecule's properties and reactivity before extensive laboratory work is undertaken.

Predictive Design: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's ground-state geometry, electronic structure (e.g., HOMO-LUMO energy gap), and electrostatic potential map. researchgate.netmdpi.com These calculations can predict sites susceptible to electrophilic or nucleophilic attack, thereby guiding the design of selective synthetic reactions. Furthermore, computational models can predict key spectroscopic signatures (NMR, IR), which would be invaluable for characterizing the target compound and its derivatives once synthesized. researchgate.net

Mechanistic Insights: Computational modeling can be employed to elucidate the reaction mechanisms for the synthesis and derivatization of this compound. By mapping the potential energy surface for a given reaction, researchers can identify transition states and intermediates, calculate activation barriers, and understand the factors controlling selectivity. This knowledge can then be used to optimize reaction conditions, improving yields and minimizing side products. Studies on related nitro compounds have successfully used these methods to understand complex reaction pathways. mdpi.com

Elucidating Novel Biochemical Mechanisms and Target Identification (In Vitro)

The presence of a nitroaromatic system, a common feature in many biologically active compounds, suggests that this compound and its derivatives could possess interesting pharmacological properties. nih.gov

Future research should involve broad in vitro screening to explore this potential. The nitro group itself is a known pharmacophore but can also be a toxicophore. nih.gov Its biological effects are often mediated by its enzymatic reduction within cells to form reactive species like nitroso and hydroxylamine (B1172632) derivatives. These reactive metabolites can then covalently modify biological macromolecules such as proteins and DNA, leading to a range of cellular responses. nih.gov

Initial investigations would involve:

Antimicrobial and Antiproliferative Assays: Screening the compound and its analogs against a panel of bacterial, fungal, and cancer cell lines to identify any potential cytotoxic or cytostatic effects.

Enzyme Inhibition Assays: Testing for inhibitory activity against various enzymes, particularly those involved in cellular signaling and metabolism. The structural similarity to other pharmacologically active molecules, such as those targeting kinases or other enzymes, could provide a starting point for selecting targets.

Mechanism of Action Studies: If biological activity is identified, subsequent studies would focus on pinpointing the molecular target and elucidating the mechanism of action. This could involve techniques like affinity chromatography, proteomics, and genetic screening to identify cellular binding partners.

Exploration of Interdisciplinary Research Avenues in Chemistry and Applied Sciences

The unique structure of this compound makes it a candidate for exploration in various interdisciplinary fields beyond traditional medicinal chemistry.

Materials Science: Highly functionalized aromatic compounds can serve as building blocks for novel materials. mdpi.com The combination of a rigid aromatic core with flexible piperidine substituents and a polar nitro group could lead to materials with interesting properties. Research could explore its use in creating porous organic frameworks, coordination polymers, or as a component in nonlinear optical (NLO) materials.

Supramolecular Chemistry: The molecule contains functional groups capable of acting as both hydrogen bond donors (carboxylic acid) and acceptors (nitro group, piperidine nitrogens). This makes it an excellent candidate for studies in crystal engineering and the rational design of self-assembling supramolecular structures. By controlling the non-covalent interactions, it may be possible to create novel crystalline forms or liquid crystals with unique physical properties.

Catalysis: Derivatives of the core structure could be investigated as novel ligands for metal catalysts. The piperidine nitrogens and the carboxylate group could coordinate to a metal center, creating a sterically demanding ligand environment that could impart unique selectivity in catalytic transformations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Nitro-2,6-dipiperidinobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitration of a benzoic acid precursor followed by nucleophilic substitution with piperidine. For example, nitration of 2,6-dipiperidinobenzoic acid using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) minimizes side reactions like over-nitration or oxidation . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2–1.5 equivalents of nitrating agent), and using inert atmospheres to prevent degradation of amine groups .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine analytical techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .

- NMR : Confirm substitution patterns (e.g., aromatic proton splitting in ¹H NMR) and piperidine integration ratios (e.g., 12 protons for two piperidine groups) .

- Mass Spectrometry : Compare experimental molecular ion peaks (e.g., [M+H]⁺) with theoretical values (calculated via PubChem tools) .

Q. What safety precautions are critical when handling nitro-substituted benzoic acid derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Perform reactions in fume hoods to prevent inhalation of nitro compound dust (H335) .

- Storage : Store in airtight containers under nitrogen to minimize decomposition; avoid exposure to light .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO). For instance, Gaussian 09 with B3LYP/6-31G(d) basis sets can identify electron-deficient sites (e.g., nitro group) prone to nucleophilic attack . Validate predictions experimentally by tracking reaction intermediates via LC-MS .

Q. What strategies resolve contradictions in reported biological activity data for nitro-aromatic compounds?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies using tools like PRISMA guidelines, focusing on variables such as assay type (e.g., bacterial vs. mammalian cell lines) or solvent polarity effects on bioavailability .

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects from experimental artifacts .

Q. How does the steric hindrance from dipiperidine substituents influence the compound’s stability in aqueous media?

- Methodological Answer : Conduct accelerated stability studies:

- pH-Variation Tests : Incubate the compound in buffers (pH 2–10) at 40°C for 14 days, analyzing degradation via HPLC. Piperidine groups may hydrolyze under acidic conditions, forming benzoic acid byproducts .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C, assuming pseudo-first-order degradation kinetics .

Q. What advanced spectroscopic techniques elucidate electronic interactions between the nitro and piperidine groups?

- Methodological Answer :

- FT-IR : Compare vibrational frequencies of nitro (asymmetric stretch ~1520 cm⁻¹) and amine groups (N-H stretch ~3300 cm⁻¹) to assess conjugation effects .

- X-ray Crystallography : Resolve crystal structures to measure bond angles and distances, revealing intramolecular hydrogen bonding or steric clashes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.